molecular formula C16H15FO B14121934 5-Ethoxy-2-fluoro-2-vinyl-1-1-biphenyl

5-Ethoxy-2-fluoro-2-vinyl-1-1-biphenyl

Cat. No.: B14121934
M. Wt: 242.29 g/mol
InChI Key: ZTICAXKWUZZZJG-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluoro-2-vinyl-1-1-biphenyl: is an organic compound with the molecular formula C16H15FO It is characterized by the presence of an ethoxy group, a fluoro group, and a vinyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-fluoro-2-vinyl-1-1-biphenyl typically involves the following steps:

    Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core. It involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using an appropriate alcohol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the vinyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Ethyl-substituted biphenyl derivatives.

    Substitution: Amino or thio-substituted biphenyl derivatives.

Scientific Research Applications

5-Ethoxy-2-fluoro-2-vinyl-1-1-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and catalysis.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-fluoro-2-vinyl-1-1-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the fluoro and vinyl groups can enhance its binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Ethoxy-2-fluoro-1-1-biphenyl: Lacks the vinyl group, resulting in different chemical properties and reactivity.

    2-Fluoro-2-vinyl-1-1-biphenyl: Lacks the ethoxy group, affecting its solubility and interaction with other molecules.

    5-Ethoxy-2-vinyl-1-1-biphenyl: Lacks the fluoro group, leading to different electronic properties and reactivity.

Uniqueness

5-Ethoxy-2-fluoro-2-vinyl-1-1-biphenyl is unique due to the combination of the ethoxy, fluoro, and vinyl groups on the biphenyl structure. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15FO

Molecular Weight

242.29 g/mol

IUPAC Name

2-(2-ethenylphenyl)-4-ethoxy-1-fluorobenzene

InChI

InChI=1S/C16H15FO/c1-3-12-7-5-6-8-14(12)15-11-13(18-4-2)9-10-16(15)17/h3,5-11H,1,4H2,2H3

InChI Key

ZTICAXKWUZZZJG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)F)C2=CC=CC=C2C=C

Origin of Product

United States

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